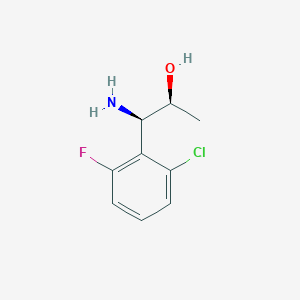
(1R,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features a unique combination of amino, chloro, and fluoro groups attached to a propanol backbone, making it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzaldehyde and ®-(+)-2-amino-1-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Systems: Automated systems are used to monitor and control the reaction parameters, ensuring consistent quality and yield.
Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product. Quality control measures are implemented to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
(1R,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)ethanol: Similar structure but with an ethanol backbone.
(1R,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)butan-2-OL: Similar structure but with a butanol backbone.
(1R,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)pentan-2-OL: Similar structure but with a pentanol backbone.
Uniqueness
(1R,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H11ClFNO |
|---|---|
Peso molecular |
203.64 g/mol |
Nombre IUPAC |
(1R,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |
Clave InChI |
PENSHPRZZMWWKP-CDUCUWFYSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=C(C=CC=C1Cl)F)N)O |
SMILES canónico |
CC(C(C1=C(C=CC=C1Cl)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13050853.png)


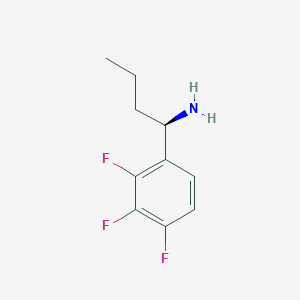



![8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13050887.png)
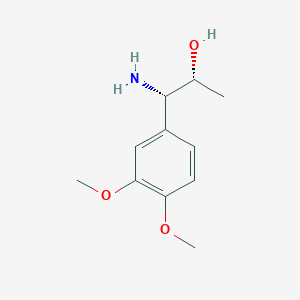

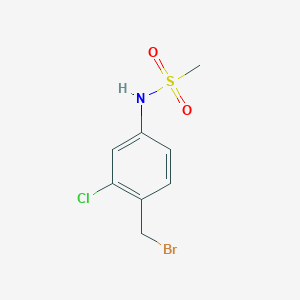

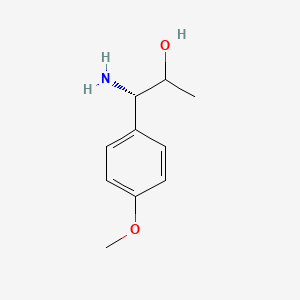
![N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B13050918.png)
